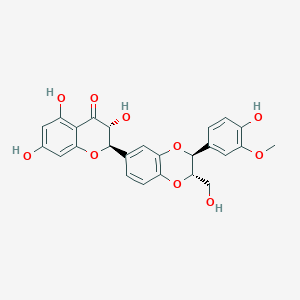

Silibina B

Descripción general

Descripción

Es uno de los flavonolignanos más investigados y es cuantitativamente el componente más abundante de la silimarina, un extracto estandarizado de semillas de cardo mariano . La silibina B es conocida por sus efectos beneficiosos para la salud y se ha utilizado en la medicina tradicional durante siglos .

Aplicaciones Científicas De Investigación

La silibina B tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La silibina B ejerce sus efectos a través de múltiples mecanismos:

Actividad antioxidante: Actúa como un eliminador de radicales libres y modula las enzimas asociadas al daño celular.

Estabilización de la membrana celular: La this compound estabiliza las membranas celulares y regula la permeabilidad, evitando que los agentes hepatotóxicos entren en los hepatocitos.

Síntesis de ARN ribosómico: Promueve la síntesis de ARN ribosómico, estimulando la regeneración hepática.

Inhibición de la transformación de hepatocitos estrellados: La this compound inhibe la transformación de los hepatocitos estrellados en miofibroblastos, previniendo la cirrosis.

Análisis Bioquímico

Biochemical Properties

Silybin B interacts with various enzymes, proteins, and other biomolecules. It has been shown to modulate AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor family (PPARs) pathways, which can affect NAD±dependent protein lysine deacetylase Sirtuin (SIRT) family members either directly or indirectly .

Cellular Effects

Silybin B has demonstrated significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis . Silybin B also exerts antioxidant, anti-inflammatory, and anti-fibrotic effects, making it a promising candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of Silybin B involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can inhibit the activation of various oncogenic pathways, including PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways .

Temporal Effects in Laboratory Settings

The effects of Silybin B change over time in laboratory settings. It has been shown to reduce insulin resistance, lower reactive oxygen species (ROS) levels, and affect glycolysis, gluconeogenesis, and glycogenolysis .

Dosage Effects in Animal Models

The effects of Silybin B vary with different dosages in animal models. It has been shown to improve diabetic conditions, reduce blood glucose levels, oxidative stress markers, and inflammatory cytokines while increasing glycosylated hemoglobin (HbA1C) and antioxidative marker levels in various cellular and animal models of diabetes .

Metabolic Pathways

Silybin B is involved in various metabolic pathways. It influences signaling pathways associated with carbohydrate and lipid metabolism. It inhibits gluconeogenesis and glycogenolysis in vivo and in vitro, resulting in reduced fasting blood sugar and HbA1C levels .

Transport and Distribution

Silybin B is transported and distributed within cells and tissues. The major efflux transporters of Silybin B are multidrug resistance-associated protein (MRP2) and breast cancer resistance protein (BCRP) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La silibina B puede sintetizarse mediante diversos métodos químicos y enzimáticos. Un enfoque común implica la extracción de semillas de cardo mariano con solventes orgánicos polares como acetona, etanol, metanol o acetato de etilo . El material desgrasado se procesa posteriormente para obtener silimarina, que contiene this compound como componente principal .

Métodos de producción industrial

La producción industrial de this compound generalmente implica la extracción de semillas de cardo mariano usando n-hexano para eliminar los lípidos, seguida de la extracción con metanol para obtener silimarina . El extracto de silimarina se purifica luego para aislar la this compound.

Análisis De Reacciones Químicas

Tipos de reacciones

La silibina B sufre diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución .

Reactivos y condiciones comunes

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como iones hidróxido o aminas.

Principales productos

Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados, reducidos y sustituidos de this compound .

Comparación Con Compuestos Similares

La silibina B a menudo se compara con otros flavonolignanos que se encuentran en la silimarina, como:

Silibina A: Otro diastereómero de silibina, que a menudo se encuentra en concentraciones equimolares con this compound.

Isosilina A y B: Compuestos similares con ligeras diferencias estructurales, también presentes en silimarina.

Silichristina y Silydianina: Otros flavonolignanos en silimarina con bioactividades distintas.

La this compound es única debido a su alta abundancia y significativa bioactividad, convirtiéndola en un componente clave de la silimarina y un foco de extensa investigación .

Propiedades

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBFKMXJBCUCAI-WAABAYLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858697 | |

| Record name | Silibinin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65666-07-1, 142797-34-0 | |

| Record name | Silymarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065666071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silibinin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142797340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silibinin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SILIBININ B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/853OHH1429 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

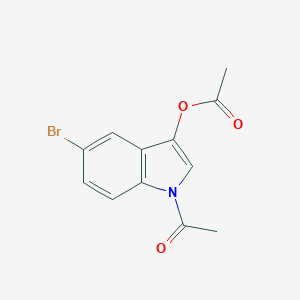

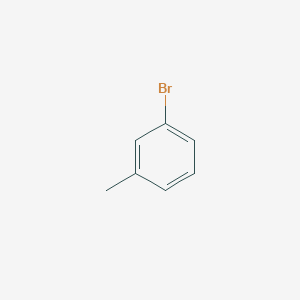

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine](/img/structure/B146074.png)

![1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one](/img/structure/B146090.png)